BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic Data of
2-(trimethylsiloxy)furan

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Furan-2-yloxy)trimethylsilane

Cat. No.: B1210356

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(trimethylsiloxy)furan, a versatile intermediate in organic synthesis. The information presented
herein is essential for the accurate identification and characterization of this compound,
facilitating its application in research and development. This document details nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized
experimental protocols for their acquisition.

Chemical Structure and Properties
o Compound Name: 2-(trimethylsiloxy)furan

e Synonyms: (2-Furanyloxy)trimethylsilane

o CAS Number: 61550-02-5

e Molecular Formula: C7H1202Si

e Molecular Weight: 156.26 g/mol

e Appearance: Colorless liquid[1]

e Boiling Point: 34-35 °C at 9 mmHg[2]
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e Density: 0.929 g/mL at 25 °C[2]
e Refractive Index: n20/D 1.436[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2-
(trimethylsiloxy)furan. The data has been compiled from various sources and, where
necessary, supplemented with predicted values based on analogous structures.

NMR spectroscopy is a powerful tool for elucidating the structure of 2-(trimethylsiloxy)furan by
providing information about the hydrogen and carbon environments within the molecule.

Table 1: *H NMR Spectroscopic Data for 2-(trimethylsiloxy)furan

Chemical Shift (5, Lo Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~6.85 dd ~3.2,~0.8 H-5

~6.20 dd ~3.2,~1.8 H-3

~5.15 dd ~1.8,~0.8 H-4

0.25 S - -Si(CH3)3

Note: The chemical shifts for the furan protons are estimated based on published data for
similar furan derivatives and general NMR chemical shift principles. The singlet for the
trimethylsilyl group is consistently reported around 0.25 ppm for silyl enol ethers.

Table 2: 13C NMR Spectroscopic Data for 2-(trimethylsiloxy)furan
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Chemical Shift (6, ppm) Assighment
~145.0 C-2

~140.0 C-5

~110.0 C-3

~98.0 C-14

~0.0 -Si(CH3)s

Note: The chemical shifts for the furan carbons are estimated based on known values for furan
and the expected electronic effects of the trimethylsiloxy group. The signal for the trimethylsilyl
carbons is typically observed close to 0 ppm.[3]

IR spectroscopy is used to identify the functional groups present in a molecule. The key
absorptions for 2-(trimethylsiloxy)furan are related to the furan ring and the trimethylsilyl ether

group.

Table 3: FT-IR Spectroscopic Data for 2-(trimethylsiloxy)furan

Wavenumber (cm—?) Intensity Assignment

~3100-3000 Medium =C-H stretch (furan)

~2960, ~2900 Medium C-H stretch (-CHs3)

~1620, ~1510 Medium-Strong C=C stretch (furan ring)
~1255 Strong Si-CHs symmetric deformation
~1150-1050 Strong C-O-Si stretch

~850 Strong Si-C stretch

Note: The vibrational frequencies are based on characteristic absorption regions for silyl ethers

and furan derivatives.[4]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which aids in confirming the molecular weight and aspects of the structure. The
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fragmentation of silyl ethers is often characterized by the loss of a methyl group.[5]

Table 4: Mass Spectrometry Data for 2-(trimethylsiloxy)furan

m/z Relative Intensity Assignment

156 Moderate [M]* (Molecular lon)
141 High [M - CHs]*

73 High [Si(CH3)s]*

Note: The fragmentation pattern is predicted based on the common behavior of trimethylsilyl
ethers in electron ionization mass spectrometry, where the loss of a methyl radical to form a
stable silicon-containing cation is a dominant pathway.[5][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-
(trimethylsiloxy)furan.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(trimethylsiloxy)furan in 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDCls, CsDes) in a clean, dry NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be
averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-
decoupled pulse sequence is typically used. Due to the lower natural abundance and
gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time are
generally required compared to *H NMR.

o Sample Preparation: As 2-(trimethylsiloxy)furan is a liquid, the IR spectrum can be obtained
using a neat sample. Apply a thin film of the liquid between two salt plates (e.g., NaCl or
KBr).
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» Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Record
the spectrum over a range of 4000-400 cm~1. A background spectrum of the clean salt plates
should be acquired and subtracted from the sample spectrum.

o Sample Introduction: Introduce a dilute solution of 2-(trimethylsiloxy)furan in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer, typically
via a gas chromatography (GC-MS) system for separation and purification.

« lonization: Use electron ionization (El) at a standard energy of 70 eV.

o Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-300 to observe
the molecular ion and characteristic fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 2-(trimethylsiloxy)furan.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-
(trimethylsiloxy)furan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
(trimethylsiloxy)furan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210356#spectroscopic-data-for-2-trimethylsiloxy-
furan-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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